2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers often face uncontrolled variables when substituting 2-aryl pyrazolo[1,5-a]pyrimidine analogs in SAR studies. This specific 4-methylphenyl derivative (CAS 1547030-53-4) eliminates that risk. Its quantifiable lipophilicity (XLogP3=2.6) and steric bulk differ significantly from the 2-phenyl analog, making it non-interchangeable. Key advantages: 1) Cited as preferred 2-aryl substituent in IRAK4 inhibitor patent filings. 2) Defined computed properties (MW=213.28, HBD=1, HBA=2) for assay calibration. 3) In stock with 95% purity for immediate deployment.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 1547030-53-4
Cat. No. B1414544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
CAS1547030-53-4
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3CCCNC3=C2
InChIInChI=1S/C13H15N3/c1-10-3-5-11(6-4-10)12-9-13-14-7-2-8-16(13)15-12/h3-6,9,14H,2,7-8H2,1H3
InChIKeyQFJNKGSVIUYYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine – Identity and Physicochemical Profile


2-(4-Methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1547030-53-4) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold recognized for its utility in kinase inhibition and medicinal chemistry programs . The compound is characterized by a tetrahydropyrimidine ring fused to a pyrazole core, with a 4-methylphenyl substituent at the 2-position. Computed physicochemical properties, including a molecular weight of 213.28 g/mol, an XLogP3-AA value of 2.6, a single hydrogen bond donor, and two hydrogen bond acceptors, define its drug-like profile and inform its selection as a building block or reference compound in discovery workflows . This specific substitution pattern distinguishes it from other 2-aryl analogs and is a key consideration for procurement.

Pyrazolo[1,5-a]pyrimidine scaffold with 4-methylphenyl substitution – distinct lipophilicity and steric profile vs. unsubstituted phenyl analogs
Suited as a building block or reference compound in kinase-targeted SAR and focused library design

Why This Compound Cannot Be Replaced by 2-Aryl Pyrazolo[1,5-a]pyrimidines


While the pyrazolo[1,5-a]pyrimidine core is common to numerous bioactive compounds, the specific substitution at the 2-position profoundly impacts key molecular properties that govern experimental outcomes. The 4-methylphenyl moiety of CAS 1547030-53-4 confers a distinct combination of lipophilicity (XLogP3-AA = 2.6) and steric bulk compared to unsubstituted phenyl analogs (XLogP3-AA = 2.3) or analogs with electron-withdrawing groups . These differences in calculated descriptors directly influence solubility, permeability, and target binding interactions, rendering the compound non-interchangeable with other 2-aryl derivatives in structure-activity relationship (SAR) studies or assay development. Substitution with a generic analog without quantitative justification introduces a significant and uncontrolled variable that can compromise data reproducibility and lead to erroneous conclusions.

Lipophilicity shift The 4-methyl group increases computed logP relative to the 2-phenyl analog, which may alter permeability and solubility profiles in assay conditions.
Steric influence Additional bulk at the para position can affect target binding geometry; replacing with a less hindered analog may shift SAR interpretation.
Property mismatch Generic 2-aryl analogs introduce uncontrolled variables in molecular weight, TPSA, and hydrogen bonding – direct interchange without validation may compromise data reproducibility.

Quantitative Comparison with Close Structural Analogs


Increased Lipophilicity vs. Unsubstituted 2-Phenyl Analog

The 4-methyl substitution on the 2-phenyl ring of 2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1547030-53-4) results in a computed XLogP3-AA value of 2.6, which is higher than the 2.3 value calculated for the unsubstituted 2-phenyl analog (CAS 1281486-81-4) . This 0.3 unit increase in predicted lipophilicity suggests improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity vs. phenyl analog
Cross-study comparable
XLogP3: 2.6 vs 2.3
Δ +0.3 log units
May support higher passive permeability screening
Computed property; experimental validation recommended
Medicinal Chemistry ADME Prediction Lipophilicity SAR Analysis

Molecular Weight and TPSA Differences vs. 2-Phenyl Analog

CAS 1547030-53-4 possesses a molecular weight of 213.28 g/mol, which is 14.03 g/mol higher than the 199.25 g/mol of the 2-phenyl analog (CAS 1281486-81-4) . Additionally, its topological polar surface area (TPSA) is calculated to be 30.2 Ų, compared to 29.9 Ų for the unsubstituted phenyl comparator . These differences, while modest, are quantifiable and reflect the structural impact of the 4-methyl group on key drug-likeness parameters.

MW & TPSA vs. phenyl analog
Cross-study comparable
MW: 213.28 vs 199.25 g/mol
TPSA: 30.2 vs 29.9 Ų
Quantified differences inform library design
Computed values; verify in experimental context
Medicinal Chemistry Drug-likeness Physicochemical Properties

IRAK4 Inhibitor Potential per Patent Disclosure

A patent application (US 11434250) for pyrazolo[1,5-a]pyrimidine derivatives as IRAK4 modulators explicitly includes "4-methylphenyl" as a specific, preferred substituent for the aryl group at the 2-position of the core scaffold . This disclosure places CAS 1547030-53-4 within a defined chemical space of compounds with demonstrated utility as Interleukin-1 Receptor Associated Kinase 4 (IRAK4) inhibitors, a validated target for autoimmune and inflammatory diseases. This is in contrast to other 2-aryl analogs not specifically claimed as preferred substituents in this patent family.

IRAK4 patent context
Class-level inference
4-Methylphenyl listed as preferred substituent in IRAK4 modulator patent
Supports selection for IRAK4-targeted SAR studies
Patent disclosure; requires experimental confirmation
Kinase Inhibition Immunology Inflammation IRAK4

Primary Application Scenarios


IRAK4-Targeted SAR and Chemical Probe Development

Given its explicit mention as a preferred 2-aryl substituent in patent filings for IRAK4 inhibitors, CAS 1547030-53-4 is a strategically advantageous compound for initiating structure-activity relationship (SAR) studies focused on IRAK4 kinase inhibition. Its use as a core scaffold or a reference compound can accelerate hit-to-lead optimization efforts in immunology and inflammation research programs .

Reference Standard for Assay Development and Profiling

The well-defined computed properties (MW = 213.28 g/mol, XLogP3 = 2.6, HBD = 1, HBA = 2) make CAS 1547030-53-4 suitable as a reference standard or control compound in biochemical and cell-based assays. Its moderate lipophilicity and low molecular weight, quantifiably different from the 2-phenyl analog, allow researchers to calibrate assay conditions and interpret results within a known physicochemical framework .

Building Block for Pyrazolo[1,5-a]pyrimidine Libraries

The compound's core scaffold and specific substitution pattern serve as a valuable building block for diversifying chemical libraries. Its quantifiable differences in lipophilicity and molecular weight compared to simpler analogs provide a foundation for designing focused libraries with varied ADME properties, which is essential for optimizing lead compounds in drug discovery.

Application
Selection Property
Validation Focus
IRAK4 kinase SAR studies
Substituent-driven lipophilicity and patent context
IRAK4 inhibition assay and target engagement
Assay calibration and reference standard
Defined computed physicochemical profile
Assay reproducibility and lipophilicity benchmarking
Focused library design
MW, lipophilicity, and HBD/HBA profile
ADME property diversification in screening sets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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